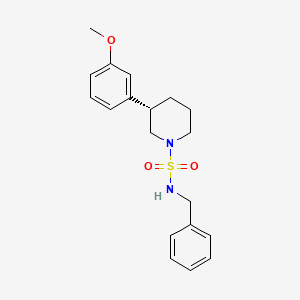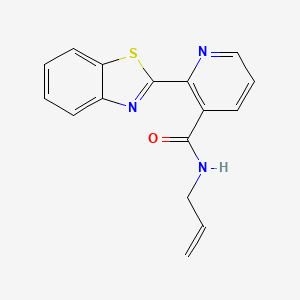![molecular formula C18H19BrN2O3 B5494348 4-bromo-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5494348.png)
4-bromo-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide, commonly referred to as BIBX1382, is a synthetic compound that has gained significant attention in the scientific community. This compound belongs to the class of selective epidermal growth factor receptor (EGFR) inhibitors and has been found to have potential applications in cancer research.
Mechanism of Action
BIBX1382 works by binding to the tyrosine kinase domain of the 4-bromo-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide protein, which prevents the activation of downstream signaling pathways that promote cell growth and survival. This leads to the inhibition of cell proliferation and induction of apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
BIBX1382 has been found to have several biochemical and physiological effects in cancer cells. It has been shown to inhibit cell proliferation, induce apoptosis, and reduce the expression of genes that promote cancer cell growth and survival. Additionally, BIBX1382 has been found to sensitize cancer cells to radiation therapy, which may lead to improved treatment outcomes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BIBX1382 in lab experiments is its specificity for 4-bromo-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide. This allows researchers to selectively target cancer cells that overexpress 4-bromo-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide, while sparing normal cells. However, one of the limitations of using BIBX1382 is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on BIBX1382. One area of interest is the development of more potent and selective 4-bromo-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide inhibitors that can overcome the limitations of BIBX1382. Another area of interest is the investigation of the combination of BIBX1382 with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, the use of BIBX1382 as a diagnostic tool for the detection of 4-bromo-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide overexpression in cancer cells is also an area of potential future research.
Synthesis Methods
The synthesis of BIBX1382 involves several steps, starting with the reaction of 4-bromoaniline with N,N-dimethylformamide dimethyl acetal to form N,N-dimethyl-4-bromoaniline. This is followed by the reaction of N,N-dimethyl-4-bromoaniline with 4-isopropylphenol to form N,N-dimethyl-4-(4-isopropylphenoxy)aniline. The final step involves the reaction of N,N-dimethyl-4-(4-isopropylphenoxy)aniline with 4-(carboxymethoxy)benzoyl isocyanate to form BIBX1382.
Scientific Research Applications
BIBX1382 has been extensively studied for its potential applications in cancer research. It has been found to be a potent inhibitor of 4-bromo-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide, which is a protein that promotes the growth and survival of cancer cells. 4-bromo-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide is overexpressed in many types of cancer, including lung cancer, breast cancer, and head and neck cancer. By inhibiting 4-bromo-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide, BIBX1382 has the potential to slow down the growth and spread of cancer cells.
properties
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(4-propan-2-ylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-12(2)13-5-9-16(10-6-13)23-11-17(22)24-21-18(20)14-3-7-15(19)8-4-14/h3-10,12H,11H2,1-2H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZSSTWWEAYHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)ON=C(C2=CC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)Br)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N'-({[4-(propan-2-yl)phenoxy]acetyl}oxy)benzenecarboximidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-4-(5-pyrimidinyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B5494265.png)

![N~2~-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5494274.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(6-methylpyridin-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5494281.png)

![6-methoxy-3-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]methyl}quinolin-2(1H)-one](/img/structure/B5494302.png)

![methyl {[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5494312.png)
![N-(1,1-dimethyl-2-{methyl[(3-methylpyridin-4-yl)methyl]amino}-2-oxoethyl)thiophene-2-carboxamide](/img/structure/B5494319.png)
![5-{[(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-N-methyl-2-furamide](/img/structure/B5494329.png)

![N-(2-ethoxyphenyl)-3-[(9aS)-hexahydro-1H-pyrrolo[1,2-a][1,4]diazepin-2(3H)-yl]-3-oxopropanamide](/img/structure/B5494342.png)
![5-fluoro-2-(1-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-piperidinyl)-1H-benzimidazole](/img/structure/B5494345.png)
![diethyl 5-[(diphenylacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5494353.png)